molecular formula C19H22Br2N4 B14211732 1,1'-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide CAS No. 623904-99-4

1,1'-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide

Cat. No.: B14211732
CAS No.: 623904-99-4
M. Wt: 466.2 g/mol
InChI Key: RQLJWVNOCCIIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two imidazolium rings connected by a methylene bridge and substituted with phenyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 3-phenyl-2,3-dihydro-1H-imidazole with formaldehyde and hydrobromic acid. The reaction conditions often include:

    Temperature: Moderate temperatures are usually sufficient.

    Solvent: A polar solvent such as ethanol or water is commonly used.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid may be employed to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazolium rings to imidazole.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolium nitrogen atoms, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with various molecular targets. The imidazolium rings can interact with nucleic acids, proteins, and enzymes, leading to changes in their structure and function. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide can be compared with other imidazole derivatives such as:

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazolium salt with distinct steric and electronic properties.

The uniqueness of 1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide lies in its specific substitution pattern and the presence of a methylene bridge, which influences its reactivity and interactions with other molecules.

Properties

CAS No.

623904-99-4

Molecular Formula

C19H22Br2N4

Molecular Weight

466.2 g/mol

IUPAC Name

3-phenyl-1-[(3-phenyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]-1,2-dihydroimidazol-1-ium;dibromide

InChI

InChI=1S/C19H20N4.2BrH/c1-3-7-18(8-4-1)22-13-11-20(16-22)15-21-12-14-23(17-21)19-9-5-2-6-10-19;;/h1-14H,15-17H2;2*1H

InChI Key

RQLJWVNOCCIIEC-UHFFFAOYSA-N

Canonical SMILES

C1[NH+](C=CN1C2=CC=CC=C2)C[NH+]3CN(C=C3)C4=CC=CC=C4.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.